N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline
Overview
Description
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline is an organic compound with the molecular formula C({19})H({25})NO(_{2}) and a molecular weight of 299.41 g/mol . This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups and an aniline moiety substituted with a propoxy group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenol and 4-propoxyaniline.
Etherification: 2,4-Dimethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(2,4-dimethylphenoxy)ethylamine.
Coupling Reaction: The resulting 2-(2,4-dimethylphenoxy)ethylamine is then coupled with 4-propoxyaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The phenoxy and aniline groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinones or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(2,4-Dimethylphenoxy)ethyl]-
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]-4-propoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-12-21-18-8-6-17(7-9-18)20-11-13-22-19-10-5-15(2)14-16(19)3/h5-10,14,20H,4,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQBPJYEMGGNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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